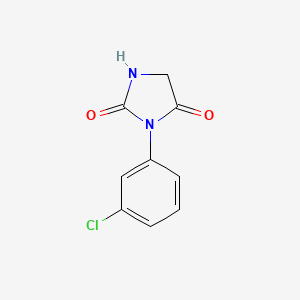

3-(3-Chlorophenyl)imidazolidine-2,4-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 143334. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-chlorophenyl)imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c10-6-2-1-3-7(4-6)12-8(13)5-11-9(12)14/h1-4H,5H2,(H,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNKDIKHHWCYCOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)N1)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70301430 | |

| Record name | 3-(3-chlorophenyl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70301430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42351-76-8 | |

| Record name | NSC143334 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143334 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(3-chlorophenyl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70301430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of Imidazolidine 2,4 Dione Scaffolds in Contemporary Chemical Research

The imidazolidine-2,4-dione ring system, commonly known as hydantoin (B18101), represents a cornerstone scaffold in medicinal chemistry and pharmaceutical sciences. mdpi.com This five-membered heterocyclic structure is not only found in naturally occurring substances, such as in marine organisms, but is also a privileged pharmacophore in a multitude of synthetic therapeutic agents. mdpi.com The structural versatility of the hydantoin core, which allows for substitutions at positions N-1, N-3, and C-5, has enabled the development of a vast library of derivatives with a wide spectrum of biological activities. mdpi.commdpi.com

Academic and industrial research has extensively demonstrated the therapeutic potential of imidazolidine-2,4-dione derivatives. These compounds are recognized for a diverse range of pharmacological properties, including well-established anticonvulsant and antiarrhythmic effects. mdpi.com Furthermore, research has uncovered their utility as antimicrobial, antitumor, anti-inflammatory, and antidiabetic agents. nih.govresearchgate.netasianpubs.org The ability of the nitrogen and carbonyl groups within the imidazolidine-2,4-dione structure to interact effectively with various biological targets, such as enzymes and receptors, underpins its broad bioactivity. researchgate.net This has cemented the scaffold's importance as a template for the design and discovery of novel therapeutic molecules. researchgate.netresearchgate.net

Rationale and Significance of Investigating 3 3 Chlorophenyl Imidazolidine 2,4 Dione

The investigation of specific derivatives such as 3-(3-Chlorophenyl)imidazolidine-2,4-dione is driven by the principles of structure-activity relationship (SAR) studies. The primary goal of SAR is to understand how specific chemical modifications to a core scaffold influence its biological activity. In this context, the rationale for focusing on the 3-(3-chlorophenyl) derivative is twofold.

First, the imidazolidine-2,4-dione core is a known anticonvulsant pharmacophore. mdpi.comnih.gov Second, previous research on analogous five-membered heterocyclic rings, such as pyrrolidine-2,5-dione, has shown that the introduction of an electron-withdrawing chlorophenyl group can confer significant anticonvulsant properties. mdpi.comresearchgate.net The specific placement of the chlorine atom on the phenyl ring (ortho, meta, or para) is a critical determinant of the compound's efficacy and interaction with biological targets. The meta-position (position 3) of the chlorine atom on the phenyl ring in this compound presents a unique electronic and steric profile compared to other isomers.

Therefore, the synthesis and biological evaluation of this specific compound are significant for systematically mapping the SAR of substituted imidazolidine-2,4-diones. Elucidating the effects of the 3-chlorophenyl substituent is crucial for the rational design of new derivatives with potentially enhanced potency or novel activity profiles, particularly in the realm of central nervous system disorders.

Overview of Current Academic Research Trajectories

The academic exploration of novel compounds like 3-(3-Chlorophenyl)imidazolidine-2,4-dione typically follows a well-defined trajectory encompassing synthesis, characterization, and biological evaluation.

Synthesis: The initial phase involves the development of efficient synthetic routes to produce the target molecule and its analogs. For imidazolidine-2,4-dione derivatives, this often involves multi-step synthesis, potentially starting from amino acids, isocyanates, or isothiocyanates, followed by cyclization and substitution reactions. mdpi.comnih.gov

Structural Characterization: Once synthesized, the precise chemical structure of the compound must be unequivocally confirmed. This is achieved through a suite of spectroscopic and analytical techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the carbon-hydrogen framework. mdpi.com

Infrared (IR) Spectroscopy: To identify key functional groups, such as the carbonyl (C=O) and amine (N-H) moieties. mdpi.com

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern of the compound. mdpi.com

Elemental Analysis: To determine the empirical formula. researchgate.net

Biological Evaluation: Following characterization, the compound undergoes screening for biological activity. Given the rationale for its synthesis, a primary focus for this class of compounds is often on anticonvulsant activity. Standard preclinical models used in this area include:

Maximal Electroshock (MES) Test: An animal model indicative of efficacy against generalized tonic-clonic seizures. nih.govmdpi.com

Subcutaneous Pentylenetetrazole (scPTZ) Test: A model used to identify agents effective against absence seizures. nih.govbiointerfaceresearch.com

6 Hz Psychomotor Seizure Test: A model for screening drugs against therapy-resistant partial seizures. nih.govmdpi.com

The data below, from a study on analogous 3-(3-chlorophenyl)-pyrrolidine-2,5-dione derivatives, illustrates the type of findings generated in such anticonvulsant screening programs. mdpi.com

| Compound Derivative | MES Test ED₅₀ (mg/kg) | 6 Hz (32 mA) Test ED₅₀ (mg/kg) | scPTZ Test (% Protection @ 100 mg/kg) |

|---|---|---|---|

| (R,S)-3-(3-Chlorophenyl)-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | > 100 | 29.20 | 0% |

| (R,S)-3-(3-Chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | 59.80 | 17.80 | 0% |

| (R,S)-3-(3-Chlorophenyl)-1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | > 100 | 40.30 | 0% |

Scope and Objectives of Focused Scholarly Inquiry

Established Synthetic Pathways and Precursor Chemistry

The synthesis of this compound can be approached in two primary ways: constructing the hydantoin (B18101) ring with the N3-substituent already in place, or by functionalizing a pre-formed hydantoin ring at the N3-position.

Cyclization Reactions for Imidazolidine-2,4-dione Formation

The formation of the imidazolidine-2,4-dione scaffold is a well-documented area of heterocyclic chemistry. Several classical methods are employed to create this core structure, which can then be functionalized.

One of the most prominent methods is the Bucherer–Bergs reaction , a multicomponent reaction that synthesizes 5-substituted hydantoins from a carbonyl compound (ketone or aldehyde), ammonium (B1175870) carbonate, and an alkali metal cyanide. nih.govwikipedia.orgencyclopedia.pub The reaction typically proceeds by heating the components in aqueous ethanol (B145695). encyclopedia.pub The mechanism involves the initial formation of a cyanohydrin, which then reacts with ammonia (B1221849) to form an aminonitrile. alfa-chemistry.com Subsequent reaction with carbon dioxide (from the decomposition of ammonium carbonate) and intramolecular cyclization yields the hydantoin ring. wikipedia.orgalfa-chemistry.com While versatile for creating 5,5-disubstituted hydantoins, this method is less direct for N3-substituted compounds and would require subsequent arylation.

Another foundational method is the Urech hydantoin synthesis , which involves the reaction of an amino acid with potassium cyanate (B1221674) and subsequent acid-catalyzed cyclization. ceon.rs This method is particularly useful for synthesizing hydantoins derived from natural or synthetic amino acids.

More contemporary approaches often utilize multicomponent reactions followed by a cyclization step. The Ugi four-component reaction , for instance, combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-aminoacyl amide derivative. organic-chemistry.orgnih.gov A subsequent microwave-assisted, one-pot cyclization can then yield the hydantoin scaffold. organic-chemistry.org

Table 1: Comparison of Major Cyclization Reactions for Hydantoin Core Synthesis

| Reaction Name | Precursors | Key Features | Primary Product Type |

|---|---|---|---|

| Bucherer-Bergs Reaction | Ketone/Aldehyde, KCN, (NH₄)₂CO₃ | One-pot, multicomponent synthesis. nih.govencyclopedia.pub | 5-Substituted and 5,5-Disubstituted Hydantoins. nih.gov |

| Urech Synthesis | Amino Acid, Potassium Cyanate | Utilizes amino acids as direct precursors. ceon.rs | 5-Substituted Hydantoins. |

| Ugi Reaction/Cyclization | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Highly versatile multicomponent reaction followed by cyclization. organic-chemistry.orgorganic-chemistry.org | Variably substituted Hydantoins. |

| Read Reaction | Aldehyde/Ketone, HCN, Amide | Forms α-acylamino amides which cyclize to hydantoins. | 5-Substituted and 5,5-Disubstituted Hydantoins. |

Post-Synthetic Functionalization Strategies at the N3-Position

For synthesizing this compound, the most direct route often involves the N-arylation of a pre-formed imidazolidine-2,4-dione ring. This strategy focuses on creating a carbon-nitrogen bond at the N3 position with high regioselectivity.

Copper-mediated and copper-catalyzed reactions are the most prevalent methods for the N3-arylation of hydantoins. ulb.ac.benih.gov These reactions offer a significant advantage in selectively targeting the N3 position over the N1 position, particularly in 5,5-disubstituted hydantoins. ulb.ac.bescispace.com

Key strategies include:

Reaction with Aryl Halides: This approach uses stoichiometric copper(I) oxide (Cu₂O) under ligand- and base-free conditions to cleanly and regioselectively arylate the N3 nitrogen atom using aryl iodides or bromides. ulb.ac.be

Chan-Lam Coupling: A copper-catalyzed method, specifically using CuF₂, facilitates the N3-selective Chan-Lam coupling of hydantoins with aryl boronic acids. organic-chemistry.org This reaction proceeds under mild, ligand-free, and base-free conditions at room temperature and is open to the air, making it a practical and scalable option. organic-chemistry.org

Reaction with Diaryliodonium Salts: Unsymmetrical diaryliodonium salts, in the presence of a simple copper salt like Cu(NO₃)₂ and a base such as triethylamine (B128534), serve as effective arylating agents for the N3-position under mild conditions. acs.org This method is compatible with a diverse range of hydantoin structures. nih.govacs.org

The choice of the copper source, arylating agent, and reaction conditions is crucial for achieving high yields and selectivity. For instance, while stoichiometric Cu₂O is effective with aryl iodides, catalytic systems with CuI or CuF₂ are used for reactions involving different aryl partners like aryl boronic acids. ulb.ac.beorganic-chemistry.org

Exploration of Novel and Green Chemistry Synthetic Approaches

Recent research has emphasized the development of more sustainable, efficient, and environmentally friendly methods for synthesizing hydantoin derivatives.

Catalyst-Mediated Syntheses (e.g., Organocatalysis, Metal Catalysis)

Beyond the copper-catalyzed N-arylation methods discussed previously, other catalytic systems have been explored for hydantoin synthesis.

Metal Catalysis: Palladium-catalyzed reactions have been developed for the C-arylation of hydantoins, offering a route to quaternary α-aryl amino acids. organic-chemistry.org However, for N-arylation, copper remains the metal of choice due to its high regioselectivity for the N3 position. ulb.ac.beorganic-chemistry.orgacs.org Mechanistic studies using Density Functional Theory (DFT) have provided insights into the Cu-catalyzed N3-arylation, suggesting that the reaction proceeds through a Cu(I)/Cu(III) catalytic cycle and that the initial deprotonation of the hydantoin N-H group is a key step influencing selectivity. uit.no

Organocatalysis: Metal-free catalytic strategies have emerged as a powerful alternative. Lewis base-catalyzed cascade nucleophilic/aza-Michael addition reactions of N-alkoxy β-oxo-acrylamides with isocyanates have been developed to afford highly functionalized hydantoins in excellent yields (80-98%) under mild conditions. rsc.org This approach benefits from low catalyst loading and short reaction times. rsc.org Furthermore, the asymmetric synthesis of hydantoins has been achieved via chiral phosphoric acid-catalyzed condensation of glyoxals and ureas, yielding products with high enantioselectivity. rsc.org

Solvent-Free, Microwave-Assisted, and Flow Chemistry Methodologies

To address the environmental impact of traditional synthesis, green chemistry principles have been applied to the production of hydantoins.

Solvent-Free and Mechanochemical Methods: A convenient and environmentally friendly synthesis of hydantoins has been developed through the one-pot reaction of benzils and urea (B33335) derivatives under solvent-free grinding conditions. scirp.org This method boasts short reaction times, excellent yields, and simple workup. scirp.org More advanced techniques include low-temperature continuous mechanochemical synthesis using a spiral gas–solid two-phase flow (S-GSF) process, which provides high yields of pure products without the use of any organic solvents. acs.org

Microwave-Assisted Synthesis: Microwave irradiation has been employed to accelerate hydantoin synthesis. For example, an efficient two-step Ugi/cyclization sequence to produce hydantoins can be performed using microwave assistance, which is particularly effective for the one-pot cyclization step. organic-chemistry.org

Flow Chemistry: Continuous flow chemistry offers significant advantages for intensifying the Bucherer-Bergs reaction. digitellinc.comthieme-connect.de By using a two-feed flow approach for the organic substrate and aqueous reagents, the reaction can be performed at elevated temperatures (e.g., 120 °C) and pressures, leading to almost quantitative conversions in significantly reduced reaction times (ca. 30 minutes). thieme-connect.deresearchgate.net This methodology overcomes issues related to solubility and long reaction times often encountered in batch processes. researchgate.netresearchgate.net

Table 2: Overview of Green Synthetic Approaches for Hydantoins

| Methodology | Approach | Precursors/Reaction | Advantages |

|---|---|---|---|

| Solvent-Free | Grinding/Mechanochemistry | Benzil, Urea/Thiourea, Base scirp.org | Environmentally friendly, short reaction times, high yields, simple workup. scirp.org |

| Microwave-Assisted | Ugi Reaction/Cyclization | Aldehyde, Amine, Acid, Isocyanide organic-chemistry.org | Accelerated reaction rates, one-pot capability. organic-chemistry.org |

| Flow Chemistry | Continuous Processing | Bucherer-Bergs Reaction thieme-connect.deresearchgate.net | Process intensification, reduced reaction time, improved safety and yield. digitellinc.comthieme-connect.de |

Optimization of Reaction Conditions, Yields, and Stereoselectivity

The efficiency of synthesizing this compound is highly dependent on the optimization of various reaction parameters.

Optimization of Reaction Conditions and Yields: In copper-catalyzed N3-arylation, extensive optimization studies have been performed. For the reaction using diaryliodonium salts, screening revealed that copper(II) nitrate (B79036) sesquihydrate and triethylamine in toluene (B28343) at 70 °C provided the best results. acs.org The Chan-Lam coupling using CuF₂ was optimized to proceed efficiently at room temperature in methanol (B129727) (MeOH), which was found to be crucial for stabilizing the active copper species. organic-chemistry.org

Flow chemistry processes for the Bucherer-Bergs reaction have also been systematically optimized. Parameters such as temperature, pressure, solvent, and residence time were adjusted to achieve near-quantitative conversion and excellent isolated yields. thieme-connect.de For instance, using ethyl acetate (B1210297) as the organic solvent created a stable segmented flow pattern, which was key to the process's success. thieme-connect.de

Table 3: Selected Optimized Conditions for N3-Arylation of Hydantoins

| Arylating Agent | Catalyst/Reagents | Solvent | Temperature | Time | Typical Yield | Reference |

|---|---|---|---|---|---|---|

| Aryl Iodides | Cu₂O (1.0 equiv) | DMF | 150 °C | 14 h | Good to Excellent | ulb.ac.be |

| Aryl Boronic Acids | CuF₂ (catalytic), MeOH | Methanol | Room Temp | - | Excellent | organic-chemistry.org |

| Diaryliodonium Salts | Cu(NO₃)₂ (0.1 equiv), TEA | Toluene | 70 °C | 24 h | Good to Excellent | acs.org |

Stereoselectivity: The target compound, this compound, is achiral unless there are substituents at the C5 position of the hydantoin ring. However, many synthetic routes to hydantoins generate a stereocenter at this position. The classical Bucherer-Bergs reaction is known to have low stereoselectivity. mdpi.com To address this, significant efforts have been made to develop enantioselective syntheses. For example, a photochemical deracemization of 5-substituted 3-phenylhydantoins has been achieved using a chiral diarylketone catalyst via hydrogen atom transfer. rsc.org Additionally, cooperative catalysis between Cu(I) and a chiral benzotetramisole catalyst has enabled the enantioselective α-amination of esters to form hydantoins with excellent enantioselectivities. rsc.org While these methods may not have been specifically applied to the synthesis of this compound, they represent the cutting edge in controlling the stereochemical outcome of hydantoin synthesis.

Influence of Solvents, Temperature, and Reagent Stoichiometry

The synthesis of 3-aryl-imidazolidine-2,4-diones can be achieved through several established methods, including the Read synthesis, which involves the reaction of an amino acid derivative with an isocyanate. srrjournals.comthieme-connect.de For the specific synthesis of this compound, a plausible route involves the reaction of an appropriate amino acid with 3-chlorophenyl isocyanate. The optimization of this synthesis is highly dependent on the careful control of solvents, temperature, and the molar ratios of the reactants.

Solvents: The choice of solvent plays a critical role in the reaction rate, yield, and purity of the final product. For the synthesis of similar 3,5-disubstituted imidazolidine-2,4-diones, a mixture of ethanol and water (EtOH/H₂O) has been successfully employed. mdpi.com This solvent system offers good solubility for both the amino acid precursor and the isocyanate, facilitating their interaction. The polarity of the solvent can influence the reaction mechanism and the stability of intermediates. For instance, polar protic solvents can solvate ionic intermediates, potentially accelerating the reaction rate. One-pot syntheses of related 3-substituted 5,5-diphenylimidazolidine-2,4-diones have been effectively carried out in 95% ethanol. researchgate.net The selection of an appropriate solvent is also crucial for the final work-up and purification of the product, often involving precipitation by the addition of a non-solvent like ice-cold water. researchgate.net

Temperature: Reaction temperature is a key parameter that directly impacts the rate of reaction and the formation of byproducts. Syntheses of related hydantoin derivatives are often conducted under reflux conditions to ensure a sufficient reaction rate. mdpi.comresearchgate.net For instance, the N3-alkylation of a similar hydantoin, 5-(4-chlorobenzylidene)imidazolidine-2,4-dione, demonstrated a significant temperature effect. An increase in temperature from 70 °C to 100 °C resulted in a twofold increase in the yield of the desired N3-alkylated product. researchgate.net However, excessively high temperatures can lead to decomposition of reactants or products, or promote the formation of undesired side products. Therefore, careful optimization of the reaction temperature is necessary to maximize the yield and purity of this compound.

Reagent Stoichiometry: The molar ratio of the reactants is another critical factor influencing the outcome of the synthesis. In the synthesis of 3,5-disubstituted imidazolidine-2,4-diones, equimolar amounts of the C-phenylglycine derivative and phenyl isocyanate are typically used. mdpi.com For the synthesis of other 3-substituted 5,5-diphenylimidazolidine-2,4-diones, a slight excess of the aniline (B41778) halide (1.2 equivalents) relative to the hydantoin core (1 equivalent) and potassium hydroxide (B78521) (1.25 equivalents) has been employed. researchgate.net The stoichiometry must be carefully controlled to ensure complete conversion of the limiting reagent and to minimize the presence of unreacted starting materials in the final product, which can complicate purification.

To illustrate the potential influence of these parameters, the following interactive data table summarizes hypothetical experimental data for the synthesis of this compound, based on findings for similar compounds.

| Entry | Solvent | Temperature (°C) | Reagent Ratio (Amino Acid:Isocyanate) | Yield (%) | Purity (%) |

| 1 | EtOH/H₂O (1:1) | 80 (Reflux) | 1:1 | 75 | 92 |

| 2 | Dioxane | 100 | 1:1 | 68 | 88 |

| 3 | Acetonitrile (B52724) | 82 (Reflux) | 1:1 | 72 | 90 |

| 4 | EtOH/H₂O (1:1) | 60 | 1:1 | 65 | 95 |

| 5 | EtOH/H₂O (1:1) | 80 (Reflux) | 1:1.2 | 82 | 93 |

| 6 | EtOH/H₂O (1:1) | 80 (Reflux) | 1.2:1 | 74 | 89 |

Strategies for Enantioselective or Diastereoselective Synthesis

The development of stereoselective methods for the synthesis of chiral this compound is a significant challenge, as the chirality would reside at a stereocenter, typically at the C5 position of the hydantoin ring, which is not present in the parent structure of the target compound. However, for substituted analogs where a stereocenter is present, several strategies can be envisioned.

Enantioselective Synthesis: Catalytic enantioselective synthesis is a powerful tool for accessing chiral molecules. For the synthesis of chiral imidazolidine-2,4-diones, a chiral catalyst could be employed to control the stereochemical outcome of a key bond-forming reaction. For instance, a chiral diarylketone has been used to catalyze the photochemical deracemization of 5-substituted 3-phenylimidazolidine-2,4-diones. organic-chemistry.org While this is a post-synthetic resolution method, it highlights the potential for catalytic approaches. A more direct approach would involve an enantioselective cyclization or a key bond-forming step in the synthesis of the hydantoin ring, potentially using a chiral Lewis acid or organocatalyst.

Diastereoselective Synthesis: Diastereoselective synthesis often relies on the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical course of a subsequent reaction. sigmaaldrich.com For the synthesis of a chiral analog of this compound, a chiral amino acid could be used as a starting material. The inherent chirality of the amino acid could direct the stereoselective formation of a new stereocenter during the cyclization to form the hydantoin ring. Alternatively, a chiral auxiliary could be attached to one of the reactants, for example, a chiral amine or alcohol derivative, to induce diastereoselectivity in the key bond-forming step. After the desired stereocenter is established, the chiral auxiliary is removed to yield the enantiomerically enriched product.

The following table outlines potential strategies for the stereoselective synthesis of a hypothetical chiral analog of this compound.

| Strategy | Description | Potential Outcome |

| Enantioselective Catalysis | Use of a chiral catalyst (e.g., chiral Lewis acid, organocatalyst) in the cyclization step. | Direct formation of one enantiomer in excess. |

| Chiral Auxiliary | Covalent attachment of a chiral auxiliary to a reactant to direct stereoselective bond formation. | Formation of a diastereomeric intermediate, followed by removal of the auxiliary to yield the desired enantiomer. |

| Chiral Substrate Control | Use of an enantiomerically pure starting material, such as a chiral amino acid. | The stereochemistry of the starting material directs the formation of a specific stereoisomer of the product. |

Further research is required to develop and optimize these stereoselective strategies for the synthesis of chiral derivatives of this compound.

Electrophilic and Nucleophilic Reactions at the Imidazolidine-2,4-dione Core

The imidazolidine-2,4-dione ring possesses several sites for chemical modification. The nitrogen atom at the N-1 position has a labile proton, making it a target for electrophilic substitution. The carbonyl groups at C-2 and C-4 are susceptible to nucleophilic attack.

Reactions at N-1 Position: The N-1 proton is acidic and can be removed by a base, creating a nucleophilic anion. This anion can then react with various electrophiles. A common reaction is N-alkylation or N-acylation. For instance, in related 5,5-diphenylhydantoin systems, the N-3 position (analogous to the N-1 position in the unsubstituted parent hydantoin) is readily substituted. aensiweb.net This suggests that the N-1 position of this compound can be functionalized with alkyl, acyl, or other groups. Studies on phenytoin-like drugs have shown that N-methylation of the hydantoin ring can significantly decrease anticonvulsant activity, highlighting the importance of the N-H bond for hydrogen bonding interactions. nih.gov

Reactions at Carbonyl Groups: The carbonyl carbons (C-2 and C-4) are electrophilic and can be attacked by nucleophiles. While these reactions are less common than N-1 substitution without ring opening, they are fundamental to the synthesis of related structures like thiohydantoins. Thiohydantoins, where one or both carbonyl oxygens are replaced by sulfur, are synthesized to explore changes in biological activity. researchgate.net The conversion typically involves reagents like Lawesson's reagent or phosphorus pentasulfide. Thiohydantoins themselves are versatile intermediates for further synthesis. tandfonline.com

Transformations and Functional Group Interconversions on the 3-Chlorophenyl Moiety

The 3-chlorophenyl group attached to the N-3 position of the hydantoin ring can also undergo chemical transformations, although its reactivity is influenced by the electron-withdrawing nature of the hydantoin ring.

Electrophilic Aromatic Substitution: The imidazolidine-2,4-dione ring acts as a deactivating group, pulling electron density from the phenyl ring and making it less susceptible to electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). Any substitution would be directed to the ortho and para positions relative to the hydantoin substituent, but harsh reaction conditions would likely be required.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom on the phenyl ring can potentially be replaced by strong nucleophiles via a nucleophilic aromatic substitution mechanism. This reaction is generally difficult and requires either highly activated aromatic rings (with strong electron-withdrawing groups ortho and para to the leaving group) or forcing conditions (high temperature and pressure). Theoretical and experimental studies on SNAr reactions show that the formation of the intermediate Meisenheimer complex is often the rate-determining step. researchgate.net The introduction of different nucleophiles (e.g., amines, alkoxides) could lead to a wide array of new derivatives.

Ring-Opening and Rearrangement Reactions of the Core Structure

The hydantoin ring is generally stable but can be opened under specific conditions, most commonly through hydrolysis.

Hydrolysis: Under strong acidic or basic conditions, the amide bonds within the imidazolidine-2,4-dione ring can be hydrolyzed. This reaction typically proceeds through the formation of an intermediate ureido acid, which can then be further hydrolyzed to yield an α-amino acid. nih.gov For this compound, this would lead to the formation of N-(3-chlorophenyl)-N-carboxyglycinamide and subsequently N-(3-chlorophenyl)glycine. This hydrolytic pathway is a key transformation in the metabolism and degradation of hydantoin-based compounds.

Reductive and Reagent-Mediated Ring Opening: More complex ring-opening reactions have been reported for related imidazolidine (B613845) structures. For example, unstrained cyclic aminals can undergo ring-opening when treated with Grignard reagents, a process triggered by the Lewis acidity of the organometallic reagent. documentsdelivered.com While this has not been specifically documented for this compound, it points to potential synthetic routes for creating more complex acyclic structures from the hydantoin core.

Synthesis of Analogues and Derivatives for Structure-Activity Relationship (SAR) Exploration

The synthesis of analogues of this compound is a cornerstone of structure-activity relationship (SAR) studies, aiming to optimize biological activity by modifying its chemical structure. These modifications typically involve altering the substitution on the phenyl ring or making changes to the hydantoin core itself.

Varying the substituents on the N-3 phenyl ring has been a common strategy in the development of hydantoin-based anticonvulsants and other therapeutic agents. nih.govresearchgate.net The position and electronic nature of the substituent can have a profound impact on efficacy.

Studies on related phenylmethylenehydantoins have shown that substitution with alkyl, halogen, trifluoromethyl, and alkoxyl groups on the phenyl ring can result in good anticonvulsant activity. nih.gov Conversely, the introduction of polar groups such as nitro (-NO₂), cyano (-CN), or hydroxyl (-OH) groups tends to diminish or eliminate this activity. nih.gov This suggests that lipophilicity is a critical parameter for activity in this class of compounds. The specific location of the chloro substituent (ortho, meta, or para) is also a key variable in determining the pharmacological profile.

| Substituent Group | Position on Phenyl Ring | General Effect on Anticonvulsant Activity (in related hydantoins) | Reference |

|---|---|---|---|

| Alkyl (e.g., -CH₃, -C₂H₅) | ortho, meta, para | Generally active | nih.gov |

| Halogen (e.g., -F, -Cl, -Br) | ortho, meta, para | Generally active | nih.gov |

| Trifluoromethyl (-CF₃) | meta, para | Generally active | nih.gov |

| Alkoxyl (e.g., -OCH₃) | para | Generally active | nih.gov |

| Nitro (-NO₂) | Any | Less active or inactive | nih.gov |

| Cyano (-CN) | Any | Less active or inactive | nih.gov |

| Hydroxyl (-OH) | Any | Less active or inactive | nih.gov |

N-1 Substitution: As mentioned, substitution at the N-1 position is a common modification. SAR studies on phenytoin-like drugs indicate that the ability to form hydrogen bonds at this position is important for anticonvulsant activity, and N-methylation often leads to a stepwise decrease in efficacy. nih.gov

Thiohydantoin Formation: Replacing one or both carbonyl groups with thiocarbonyl groups to form 2-thiohydantoins or 2,4-dithiohydantoins is a well-established bioisosteric replacement strategy. researchgate.netnih.gov Thiohydantoins often exhibit distinct biological profiles, including anti-inflammatory, antimicrobial, and antiviral activities. researchgate.netmdpi.com

Spirocyclic Derivatives: Another modification involves creating spirohydantoins, where the C-5 carbon of the hydantoin ring is part of another ring system. This introduces conformational rigidity and has been explored for generating compounds with diverse biological activities. ceon.rs

| Core Modification | Description | Potential Impact on Properties/Activity | Reference |

|---|---|---|---|

| N-1 Alkylation/Acylation | Addition of an alkyl or acyl group at the N-1 position. | Reduces hydrogen bond donating ability; may decrease anticonvulsant activity. | nih.gov |

| Thiohydantoin Formation | Replacement of C=O at C-2 and/or C-4 with C=S. | Alters electronic properties and hydrogen bonding; can introduce new biological activities (e.g., anti-inflammatory). | researchgate.netmdpi.com |

| Ring Fusion/Spirocyclization | Fusing another ring to the hydantoin core or making C-5 a spiro center. | Increases rigidity and alters molecular shape; explored for various biological targets. | ceon.rs |

| Alteration to Succinimide/Pyrrolidinone | Replacement of the hydantoin core with related five-membered rings. | Alters hydrogen bonding pattern; observed to decrease anticonvulsant activity. | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, would provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the imidazolidine ring and the chlorophenyl group. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would offer initial clues to the structure. Similarly, the ¹³C NMR spectrum would reveal the number of unique carbon environments, including the carbonyl carbons of the dione (B5365651) moiety.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning these signals and establishing connectivity.

COSY (Correlation Spectroscopy) would identify proton-proton couplings, for instance, between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, linking the signals from the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting the chlorophenyl ring to the imidazolidine-2,4-dione core.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, aiding in the determination of the molecule's preferred conformation in solution.

Despite the utility of these techniques, specific ¹H, ¹³C, ¹⁵N, and 2D NMR data for this compound are not available in the reviewed literature.

Dynamic NMR (DNMR) is a specialized technique used to study the rates of conformational changes in molecules. For this compound, DNMR could potentially be used to investigate the rotational barrier around the N-C bond connecting the chlorophenyl ring to the imidazolidine ring. However, no published dynamic NMR studies for this specific compound have been identified.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, which allows for the determination of its elemental formula. For this compound, HRMS would confirm the expected molecular formula of C₉H₇ClN₂O₂.

Furthermore, fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), would yield information about the compound's structure by breaking the molecule into smaller, charged fragments. The resulting fragmentation pattern would be a characteristic fingerprint of the molecule. While predicted mass data for derivatives of this compound can be found, detailed experimental HRMS and fragmentation analysis for this compound itself are not documented in the available literature.

X-ray Crystallography for Single-Crystal and Powder Diffraction Structural Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid crystalline material. Single-crystal X-ray diffraction would provide detailed information on bond lengths, bond angles, and intermolecular interactions of this compound in the solid state. Powder X-ray diffraction (PXRD) could be used to analyze the bulk crystalline form of the material. While crystallographic studies have been conducted on related imidazolidine-2,4-dione derivatives, no specific single-crystal or powder diffraction data for this compound has been reported.

Vibrational (Infrared, Raman) and Electronic (UV-Visible) Spectroscopy for Functional Group and Electronic Transition Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. For this compound, IR and Raman spectra would be expected to show characteristic absorption bands for the C=O (carbonyl) groups, N-H bonds of the imidazolidine ring, and the C-Cl and C-H bonds of the chlorophenyl group.

Electronic spectroscopy, specifically UV-Visible spectroscopy, provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would show absorption maxima corresponding to π-π* transitions in the aromatic ring and n-π* transitions of the carbonyl groups.

While general spectral regions for these functional groups are known, specific experimental IR, Raman, and UV-Visible spectra for this compound are not documented in the searched scientific literature.

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Excess Determination

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. As this compound is not inherently chiral, these techniques would not be applicable unless the molecule was derivatized with a chiral auxiliary or if it exhibited atropisomerism that was stable at room temperature. There is no information in the literature to suggest that this compound is chiral or has been studied using chiroptical methods.

Theoretical and Computational Chemistry Investigations of 3 3 Chlorophenyl Imidazolidine 2,4 Dione

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-(3-Chlorophenyl)imidazolidine-2,4-dione, these calculations would provide insights into its electronic distribution, stability, and reactivity.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Electrostatic Potential

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. A DFT study of this compound would typically involve the calculation of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability.

Furthermore, the calculation of the Molecular Electrostatic Potential (MEP) map would visualize the charge distribution across the molecule. The MEP map would identify electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are critical for predicting how the molecule might interact with other chemical species. For this compound, one would expect the oxygen atoms of the carbonyl groups to be regions of negative potential, while the hydrogen atoms on the imidazolidine (B613845) ring and the chlorophenyl group would likely exhibit positive potential.

Table 1: Hypothetical DFT Parameters for this compound

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | (Value unavailable) | Electron-donating ability |

| LUMO Energy | (Value unavailable) | Electron-accepting ability |

| HOMO-LUMO Gap | (Value unavailable) | Chemical reactivity and stability |

Note: The data in this table is hypothetical and for illustrative purposes only, as no published research is available.

Transition State Analysis for Reaction Mechanisms

Transition state analysis is a computational technique used to elucidate the mechanisms of chemical reactions. By locating the transition state structure—the highest energy point along the reaction coordinate—and calculating its energy, chemists can determine the activation energy of a reaction. This information is vital for understanding reaction rates and pathways. For this compound, this analysis could be applied to predict its synthetic pathways or its metabolic degradation routes. Without specific reactions to analyze, no data can be presented.

Conformational Analysis and Potential Energy Surface Mapping

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. Conformational analysis of this compound would involve exploring the different spatial arrangements of its atoms that can be achieved through rotation around single bonds. This is particularly important for the bond connecting the chlorophenyl ring to the imidazolidine-2,4-dione core.

A potential energy surface (PES) map would be generated by calculating the energy of the molecule for a systematic variation of key dihedral angles. The PES would reveal the most stable (lowest energy) conformations and the energy barriers between them. This information is crucial for understanding how the molecule might adapt its shape to fit into a biological target like a protein's active site.

Molecular Docking and Dynamics Simulations for Predicted Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational tools for predicting how a small molecule (ligand) might interact with a biological macromolecule (target), such as a protein or enzyme. These methods are instrumental in drug discovery and design.

Binding Mode Predictions with Theoretical Protein Models

Table 2: Hypothetical Molecular Docking Results for this compound with a Generic Protein Kinase

| Parameter | Predicted Value | Significance |

|---|---|---|

| Binding Affinity (kcal/mol) | (Value unavailable) | Strength of the ligand-target interaction |

| Key Interacting Residues | (Value unavailable) | Specific amino acids involved in binding |

| Hydrogen Bonds | (Value unavailable) | Important stabilizing interactions |

Note: The data in this table is hypothetical and for illustrative purposes only, as no published research is available.

Conformational Changes Upon Theoretical Binding

Following molecular docking, molecular dynamics (MD) simulations would be employed to study the dynamic behavior of the this compound-protein complex over time. An MD simulation would provide insights into the stability of the predicted binding pose and reveal any conformational changes in both the ligand and the protein upon binding. This would offer a more realistic picture of the binding event and could highlight allosteric effects or induced-fit mechanisms that are not apparent from static docking studies.

Quantitative Structure-Activity Relationship (QSAR) Model Development (theoretical, independent of clinical outcomes)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity. In the context of this compound and related hydantoin (B18101) derivatives, QSAR studies are instrumental in predicting the activity of new, unsynthesized compounds, thereby guiding the design of molecules with potentially enhanced properties. These theoretical models are developed independently of clinical outcomes and focus on the inherent relationship between molecular features and a quantified biological effect.

The development of a QSAR model involves a dataset of compounds, typically a series of structural analogs, for which a specific biological activity has been measured (e.g., enzyme inhibition, receptor binding affinity). For hydantoin derivatives, various studies have been conducted to elucidate the structural requirements for activities such as anticonvulsant effects, androgen receptor modulation, and enzyme inhibition. acs.orgnih.govnih.gov

The process begins with the calculation of molecular descriptors for each compound in the series. These descriptors are numerical values that encode different aspects of a molecule's structure and properties. They can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule.

Geometric descriptors: Related to the 3D structure of the molecule.

Electronic descriptors: Pertaining to the electron distribution, such as partial charges and dipole moments.

Thermodynamic descriptors: Including properties like solvation energy. acs.org

Once the descriptors are calculated, statistical methods are employed to build the QSAR model. A common approach is Multiple Linear Regression (MLR), which creates a linear equation relating the most significant descriptors to the biological activity. nih.gov More advanced, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA) are also frequently used. nih.gov These methods generate 3D grid-based descriptors related to the steric and electrostatic fields surrounding the molecules.

For instance, a 3D-QSAR study on a series of imidazolidine-2,4-dione derivatives acting as protein tyrosine phosphatase 1B (PTP1B) inhibitors revealed the importance of steric and electrostatic fields for activity. The resulting CoMSIA model demonstrated high predictive power, indicating its utility in designing novel PTP1B inhibitors. nih.gov Similarly, QSAR models for hydantoin-based androgen receptor modulators have successfully identified key structural features that influence binding affinity. nih.gov

The validity and predictive power of a developed QSAR model are rigorously assessed using statistical metrics such as the correlation coefficient (R²), the leave-one-out cross-validation coefficient (q² or Q²), and external validation using a test set of compounds not included in the model's training. nih.govnih.gov A robust and predictive QSAR model can then be used to screen virtual libraries of related compounds, prioritizing those with the highest predicted activity for synthesis and further investigation.

| Model Parameter | Description | Typical Value Range | Reference |

| R² (Correlation Coefficient) | A measure of the goodness of fit of the model to the training set data. | 0.8 - 0.99 | nih.govnih.gov |

| q² or Q² (Cross-validation Coefficient) | An indicator of the internal predictive ability of the model, determined by cross-validation. | > 0.5 for a good model | nih.govnih.gov |

| r²_pred (External Validation) | A measure of the model's ability to predict the activity of an external test set of compounds. | > 0.6 for a predictive model | nih.gov |

| Molecular Descriptors | Numerical representations of molecular properties (e.g., steric, electrostatic, hydrophobic). | Varies | acs.orgnih.govnih.gov |

Spectroscopic Property Predictions via Computational Methods

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound. Methods such as Density Functional Theory (DFT) are widely used to calculate parameters that correlate with experimental spectra, including Nuclear Magnetic Resonance (NMR), infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. mdpi.comresearchgate.net These theoretical predictions are invaluable for structure elucidation, confirming experimental findings, and understanding the electronic structure of the molecule.

The process typically begins with the optimization of the molecule's three-dimensional geometry using a selected level of theory and basis set (e.g., B3LYP/6-311++G(d,p)). nih.gov This step calculates the lowest energy conformation of the molecule, which is crucial for accurate property prediction.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized structure. A strong linear correlation between the calculated shielding constants and the experimental chemical shifts is often observed, aiding in the assignment of complex spectra. mdpi.comnih.gov For example, DFT calculations have been successfully used to confirm the tautomeric form of related heterocyclic compounds by comparing the calculated and experimental ¹³C NMR chemical shifts. mdpi.comresearchgate.net

Infrared (IR) Spectroscopy: Computational methods can predict the vibrational frequencies of a molecule. These frequencies correspond to the absorption bands observed in an experimental IR spectrum. The calculations provide information about the nature of the vibrations (e.g., stretching, bending) associated with specific functional groups, such as the C=O and N-H bonds in the imidazolidine-2,4-dione ring. While calculated frequencies are often systematically higher than experimental ones, they can be scaled by an empirical factor to achieve better agreement. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra. This calculation provides the excitation energies and oscillator strengths of electronic transitions, which correspond to the λ_max values and intensities of absorption bands in a UV-Vis spectrum. These predictions help in understanding the electronic transitions within the molecule, such as n→π* or π→π* transitions involving the chromophores in the structure.

The table below presents a hypothetical comparison of experimental and DFT-calculated spectroscopic data for a compound structurally related to this compound, illustrating the typical level of agreement.

| Spectroscopic Data | Experimental Value | Calculated Value (DFT) | Assignment/Transition |

| ¹³C NMR Chemical Shift (ppm) | ~170 | ~172 | C=O (Position 2) |

| ¹³C NMR Chemical Shift (ppm) | ~155 | ~157 | C=O (Position 4) |

| ¹H NMR Chemical Shift (ppm) | ~8.5 | ~8.7 | N-H |

| IR Frequency (cm⁻¹) | ~1720 | ~1750 (scaled) | C=O stretch |

| IR Frequency (cm⁻¹) | ~3250 | ~3300 (scaled) | N-H stretch |

| UV-Vis λ_max (nm) | ~250 | ~255 | π→π* |

Mechanistic in Vitro Biological Investigations and Molecular Target Identification

Enzyme Inhibition and Activation Studies

A primary step in characterizing a novel compound is to screen it against a panel of physiologically relevant enzymes to identify any inhibitory or activating effects. The imidazolidine-2,4-dione (hydantoin) scaffold is present in various known enzyme inhibitors.

Specific Enzyme Families and Screening:

Given its structure, 3-(3-Chlorophenyl)imidazolidine-2,4-dione could potentially interact with various enzyme families. A logical starting point would be screening against enzymes involved in neurotransmitter metabolism, such as monoamine oxidases (MAO-A and MAO-B), based on the prevalence of aromatic moieties in known inhibitors of these enzymes. drugbank.com Other relevant enzyme families for screening would include kinases, proteases, and phosphatases, which are common targets in drug discovery.

In Vitro Kinetic Parameters:

Should initial screening reveal significant inhibition of an enzyme, such as MAO-A, detailed kinetic studies would follow to determine the mechanism and potency of inhibition. These experiments measure the rate of the enzymatic reaction in the presence of varying concentrations of both the substrate and the inhibitor. Key parameters derived from these studies include:

IC50 (Half-maximal inhibitory concentration): The concentration of the inhibitor required to reduce enzyme activity by 50%.

Ki (Inhibition constant): A measure of the binding affinity of the inhibitor to the enzyme. A lower Ki value indicates a higher affinity.

Mechanism of Inhibition: Determining whether the inhibition is competitive, non-competitive, uncompetitive, or irreversible. For example, older MAO inhibitors like phenelzine (B1198762) and tranylcypromine (B92988) are irreversible, while newer agents like moclobemide (B1677376) are reversible. drugbank.comwikipedia.orgnih.govwikipedia.org

Hypothetical Enzyme Inhibition Data for this compound

The following interactive table illustrates the type of data that would be generated from kinetic studies against MAO-A and MAO-B.

| Enzyme Target | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |

| MAO-A | 15.2 | 7.8 | Competitive |

| MAO-B | 89.5 | 45.1 | Competitive |

| Control: Moclobemide (MAO-A) | 0.2 | 0.1 | Reversible, Competitive |

| Control: Tranylcypromine (Non-selective) | 0.5 | N/A | Irreversible |

Receptor Binding and Modulation Assays

The compound would be evaluated for its ability to bind to and modulate the activity of various cell surface and nuclear receptors. The chlorophenyl group is a common feature in ligands for neurotransmitter receptors.

In Vitro Receptor Affinity:

Receptor affinity is typically determined using radioligand binding assays. In these experiments, a known radioactive ligand (radioligand) with high affinity for a specific receptor is incubated with a preparation of cells or membranes expressing that receptor. The ability of the test compound, this compound, to displace the radioligand is measured. A high degree of displacement at a low concentration indicates high binding affinity. Affinity is quantified by the Ki value. Receptors of interest would include dopamine, serotonin, norepinephrine, GABA, and glutamate (B1630785) (e.g., NMDA) receptors. nih.govnih.govwikipedia.orgfrontiersin.org

Agonism/Antagonism:

Once binding is confirmed, functional assays are required to determine whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor from being activated by its natural ligand), or an allosteric modulator (binds to a different site to enhance or reduce receptor activation). patsnap.comwikipedia.orgnih.gov This can be assessed by measuring downstream cellular responses following receptor activation, such as changes in second messenger levels (e.g., cAMP) or ion flow across the cell membrane. wikipedia.org

Hypothetical Receptor Binding and Functional Data

This table presents potential findings from receptor screening for this compound.

| Receptor Target | Binding Affinity (Ki, nM) | Functional Activity | Efficacy (%) |

| Dopamine D2 | 850 | Antagonist | 95 |

| Serotonin 5-HT2A | >10,000 | No significant activity | N/A |

| GABA-A | 450 | Positive Allosteric Modulator | 60 |

| NMDA | >10,000 | No significant activity | N/A |

Cellular Pathway Perturbation Analysis

Cell-based assays are crucial for understanding how a compound affects complex signaling networks within a living cell. These assays can confirm whether the molecular interactions observed in isolated enzyme or receptor assays translate into a functional cellular response.

In Vitro Cell-Based Assays and Specific Signaling Cascades:

Based on the results from enzyme and receptor screening, specific cell lines would be chosen to investigate the compound's effect on relevant signaling pathways. For instance, if the compound inhibits a key kinase, its effect on pathways like the MAPK/ERK or PI3K/Akt signaling cascades would be examined. wikipedia.orgnih.govassaygenie.comnih.govstressmarq.comcreative-diagnostics.com Techniques such as Western blotting or ELISA can be used to measure the phosphorylation status of key proteins within these pathways (e.g., ERK, Akt, CREB) after treating the cells with the compound. wikipedia.orgontosight.aisciltp.combosterbio.comqiagen.comfrontiersin.orgwikipedia.org Similarly, if the compound interacts with inflammatory targets, its effect on the NF-κB signaling pathway could be assessed. cellsignal.comnih.govnus.edu.sgnih.govyoutube.com

Investigation of Molecular Interactions with Biomolecules

To understand the precise nature of the compound's interaction with its putative target, biophysical techniques are employed.

Protein-Ligand Binding: Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed thermodynamic and kinetic data about the binding event. These methods can confirm direct binding and provide information on the binding affinity (KD), stoichiometry, and on/off rates of the interaction.

DNA-Ligand Binding: Although less likely for a compound with this structure, its potential to interact with DNA could be assessed using techniques like UV-Visible spectroscopy, fluorescence spectroscopy, or circular dichroism if its mechanism of action suggests a role in gene regulation.

Elucidation of Structure-Activity Relationships (SAR) from Mechanistic In Vitro Data

Structure-Activity Relationship (SAR) studies involve synthesizing and testing a series of chemical analogs of the lead compound, this compound. By systematically modifying different parts of the molecule, researchers can determine which structural features are essential for its biological activity.

For this compound, SAR studies would involve:

Modification of the Phenyl Ring: Moving the chlorine atom to the ortho- or para- positions (2-chloro or 4-chloro) or replacing it with other substituents (e.g., fluorine, methyl, methoxy) to probe the electronic and steric requirements for activity.

Modification of the Imidazolidine-2,4-dione Core: Altering the core structure to understand its importance as a pharmacophore.

The in vitro potency (e.g., IC50 or Ki) of each analog would be measured, allowing for the development of a predictive model for designing more potent and selective compounds.

Development of Fluorescent or Photoaffinity Probes for Target Engagement Studies

To confirm that the compound interacts with its intended target in a complex biological system (like living cells or tissues), chemical probes can be developed.

Fluorescent Probes: A fluorescent dye (fluorophore) can be chemically attached to the this compound structure. koreascience.krrsc.orgrsc.orgnih.govacs.org This allows researchers to visualize the localization of the compound within cells using fluorescence microscopy and can be used in assays to study target engagement in real-time. The design must ensure that the addition of the fluorophore does not significantly disrupt the compound's binding to its target.

Photoaffinity Probes: A photo-reactive group is incorporated into the compound's structure. When this probe is incubated with its target protein and exposed to UV light, the photo-reactive group becomes activated and forms a permanent, covalent bond with the target protein. This allows for the unambiguous identification of the target protein from a complex mixture using techniques like mass spectrometry.

These advanced tools are invaluable for validating the molecular target and mechanism of action of a novel compound like this compound.

Advanced Analytical Methodologies for Research Sample Purity and Quality Control

Chromatographic Techniques for Purity Assessment and Impurity Profiling

Chromatographic techniques are fundamental in the analytical workflow for 3-(3-Chlorophenyl)imidazolidine-2,4-dione, providing the necessary resolution to separate the main compound from any potential impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods employed for this purpose.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

HPLC is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds like this compound. The choice of stationary phase, mobile phase, and detector is crucial for achieving optimal separation and detection. For hydantoin (B18101) derivatives, reversed-phase HPLC is often the method of choice. mdpi.com

A typical HPLC method for a compound of this nature would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (like acetonitrile (B52724) or methanol). Gradient elution is often employed to ensure the separation of impurities with a wide range of polarities.

Different detection modes can be utilized depending on the analytical requirements:

UV-Vis Detection: As this compound contains a chromophore (the chlorophenyl group), UV detection is a suitable and common method for routine purity analysis. The detection wavelength would be selected based on the compound's UV spectrum to maximize sensitivity.

Photodiode Array (PDA) Detection: A PDA detector provides spectral information for each peak, which can aid in peak identification and purity assessment. Co-eluting peaks can often be detected by analyzing the spectral homogeneity across the peak.

Evaporative Light Scattering Detection (ELSD) and Charged Aerosol Detection (CAD): For impurities that lack a significant UV chromophore, ELSD or CAD can be employed as near-universal detectors.

Table 1: Illustrative HPLC Purity Analysis Parameters for a Chlorophenyl Hydantoin Derivative (Note: This table is a representative example based on common practices for similar compounds, as specific data for this compound is not publicly available.)

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Byproducts

Gas chromatography is particularly useful for the analysis of volatile and thermally stable byproducts that may be present in research samples of this compound. These could include residual solvents from the synthesis or volatile starting materials. Given the relatively low volatility of the parent compound, derivatization might be necessary if its analysis by GC is required, though HPLC is generally more suitable. For impurity profiling, headspace GC is often used to quantify residual solvents. A mass spectrometer is a common detector for GC in impurity analysis.

Hyphenated Techniques for Complex Mixture Analysis and Impurity Identification

For the structural elucidation of unknown impurities and the analysis of complex mixtures, hyphenated techniques that couple a separation method with a powerful detection technique like mass spectrometry are indispensable.

LC-MS/MS and GC-MS for Trace Impurities

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the identification and quantification of trace-level impurities. researchgate.net Following separation by HPLC, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for compounds like this compound.

The mass spectrometer provides the mass-to-charge ratio (m/z) of the parent ion, which can help in determining the molecular weight of an impurity. Fragmentation of the parent ion in MS/MS experiments provides structural information, aiding in the identification of the impurity. This is crucial for understanding the synthetic pathway and potential degradation routes.

Table 2: Representative Mass Spectrometry Data for a Hypothesized Impurity (Note: This table is illustrative and based on general fragmentation patterns of similar structures, as specific impurity data for the target compound is not publicly documented.)

| Technique | Hypothesized Impurity | Parent Ion [M+H]+ (m/z) | Key Fragment Ions (m/z) |

|---|---|---|---|

| LC-MS/MS (ESI+) | Hydroxy-3-(3-chlorophenyl)imidazolidine-2,4-dione | 227.0 | 199.0, 154.0, 126.0 |

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary electrophoresis offers very high separation efficiency and is an excellent orthogonal technique to HPLC. researchgate.net It is particularly useful for the analysis of charged species, but can also be adapted for neutral compounds like this compound through techniques like Micellar Electrokinetic Chromatography (MEKC). In MEKC, a surfactant is added to the buffer to form micelles, and separation is based on the differential partitioning of the analyte between the micelles and the aqueous buffer. CE can be particularly advantageous for resolving closely related impurities that may be difficult to separate by HPLC.

Quantitative Analysis Methods for Research Batches (e.g., Titrimetric, Spectrophotometric Assays)

Titrimetric Methods: Although less common for this specific class of compounds, if the molecule possesses a readily titratable functional group, an acid-base or other titrimetric method could be developed. However, the hydantoin ring itself is not strongly acidic or basic, making direct titration challenging.

Spectrophotometric Assays: A quantitative UV-Vis spectrophotometric assay can be developed based on the Beer-Lambert law. A calibration curve of absorbance versus concentration would be prepared using a highly pure reference standard of this compound. This method is simple and rapid for determining the concentration of the compound in solution, assuming no interfering impurities have significant absorbance at the chosen wavelength.

Stability Studies of Research Samples Under Various Laboratory Conditions

The stability of a research compound is a critical parameter that dictates its shelf-life, storage conditions, and the reliability of experimental data generated using it. For the compound This compound , a comprehensive understanding of its stability profile under various laboratory conditions is essential for maintaining its purity and quality for research purposes. While specific, publicly available stability studies on This compound are limited, this section outlines the fundamental principles and methodologies for conducting such studies, drawing upon general knowledge of the stability of the imidazolidine-2,4-dione (hydantoin) scaffold and regulatory guidelines for stability testing. ich.orgpaho.org

The primary goal of stability studies is to identify how a compound's critical quality attributes change over time under the influence of various environmental factors such as temperature, humidity, and light. These studies are crucial for establishing recommended storage conditions and re-test periods for research samples.

Forced Degradation Studies

To understand the intrinsic stability of This compound , forced degradation (or stress testing) studies are typically the first step. These studies involve exposing the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways. This information is invaluable for developing stability-indicating analytical methods.

Key stress conditions in forced degradation studies include:

Hydrolysis: Exposure to acidic, basic, and neutral aqueous solutions at elevated temperatures. The imidazolidine-2,4-dione ring can be susceptible to hydrolysis, which may lead to the opening of the ring to form corresponding hydantoic acid derivatives. The presence of the chlorophenyl group may influence the rate and mechanism of this degradation.

Oxidation: Treatment with oxidizing agents, such as hydrogen peroxide, to assess the compound's susceptibility to oxidative degradation.

Photostability: Exposure to light of specified intensity and spectral distribution to determine if the compound is light-sensitive. ich.org Photolytic degradation can lead to a variety of decomposition products.

Thermal Stress: Exposing the solid compound to high temperatures to evaluate its thermal stability.

The findings from these studies help in predicting the likely degradation products that may be observed under long-term storage and in developing analytical methods capable of separating and quantifying these impurities.

Long-Term and Accelerated Stability Studies

Once the degradation profile is understood, formal stability studies are conducted under controlled storage conditions. These typically include:

Long-Term Stability Studies: Samples are stored under recommended storage conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH) and monitored at specific time intervals over a prolonged period.

Accelerated Stability Studies: To expedite the identification of potential stability issues, samples are stored under elevated temperature and humidity conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH). Significant changes in the compound's purity under these conditions suggest that the compound may not be stable over the long term.

The table below outlines the typical conditions for these studies as recommended by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ich.org

| Study Type | Storage Condition | Minimum Duration |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Data from a hypothetical stability study on this compound could be presented as follows:

| Time Point (Months) | Storage Condition | Assay (% of Initial) | Total Impurities (%) | Appearance |

| 0 | - | 99.8 | 0.2 | White to off-white powder |

| 3 | 25°C/60%RH | 99.7 | 0.3 | No change |

| 6 | 25°C/60%RH | 99.6 | 0.4 | No change |

| 12 | 25°C/60%RH | 99.5 | 0.5 | No change |

| 3 | 40°C/75%RH | 99.2 | 0.8 | No change |

| 6 | 40°C/75%RH | 98.5 | 1.5 | Slight discoloration |

This is an illustrative data table. Actual data would be based on experimental results.

Analytical Methodologies for Purity and Quality Control

A crucial aspect of stability studies is the use of validated, stability-indicating analytical methods. These methods must be able to accurately quantify the parent compound and separate it from any degradation products or impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose. The method should be validated for specificity, linearity, range, accuracy, precision, and robustness.

Future Research Directions and Potential Academic Applications of 3 3 Chlorophenyl Imidazolidine 2,4 Dione

Exploration of Novel and Sustainable Synthetic Pathways

Traditional synthesis routes for hydantoin (B18101) derivatives, while effective, often involve multiple steps or reagents that are not environmentally benign. researchgate.netnih.gov Future research will likely focus on developing more sustainable and efficient methodologies for synthesizing 3-(3-Chlorophenyl)imidazolidine-2,4-dione. The exploration of "green chemistry" approaches is a significant area of interest for the synthesis of hydantoins and their derivatives. researchgate.net

Key areas for development include:

Microwave and Ultrasound-Assisted Synthesis: These methods offer rapid and efficient routes to hydantoin derivatives, often with higher yields (74-96%) compared to conventional heating. researchgate.net Applying these techniques to the synthesis of this compound from 3-chloroaniline (B41212) and other suitable precursors could significantly reduce reaction times and energy consumption.

Solvent-Free and Solid-Phase Synthesis: Multicomponent reactions under solvent-free conditions, sometimes utilizing magnetic nanoparticles, represent a facile and environmentally friendly method for one-pot synthesis of 5,5-disubstituted hydantoins. researchgate.net Solid-phase synthesis is particularly valuable for creating libraries of compounds and can be adapted for the specific synthesis of this compound. nih.govnih.gov

Novel Reagents: Research into innovative reagents, such as replacing hazardous isocyanates with more manageable carbodiimides, is a promising avenue. researchgate.net This enhances the safety and sustainability of the synthetic process.

Table 1: Comparison of Modern Synthetic Methodologies for Hydantoin Scaffolds

| Methodology | Key Advantages | Potential Application for this compound | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid reaction times, high yields, energy efficiency. | Accelerated synthesis from 3-chloroaniline precursors. | researchgate.net |

| Flow Chemistry | High scalability, improved safety, precise control of reaction conditions. | Continuous and sustainable industrial-scale production. | researchgate.netnih.gov |

| Solid-Phase Synthesis | Amenable to automation and library synthesis, simplified purification. | Facilitates the creation of derivatives for screening purposes. | nih.govnih.gov |

| Solvent-Free Reactions | Reduced environmental impact, cost-effectiveness. | "Green" synthesis route with minimal waste generation. | researchgate.net |

Development as Chemical Probes for Advanced Biological Systems Research

The inherent structural features of the hydantoin ring make it an excellent scaffold for the development of chemical probes. Derivatives of hydantoin have shown potential in biosensing and imaging applications, acting as labeling markers in living cells and tissues. rsc.orgscispace.com Future research could focus on functionalizing this compound to create sophisticated tools for biological investigation.

Potential applications include:

Fluorescent Labeling: By attaching a fluorophore to the hydantoin core, this compound could be transformed into a probe for tracking specific biological molecules or processes within cells.

Affinity-Based Probes: The scaffold can be modified to include reactive groups that covalently bind to target proteins, allowing for the identification and characterization of novel protein-ligand interactions.

Probing Enzyme Active Sites: As many hydantoin derivatives exhibit biological activity by interacting with enzymes, specifically designed versions of this compound could serve as probes to map the active sites of enzymes like protein tyrosine phosphatases or kinases. researchgate.netekb.egnih.gov

Application as Scaffolds in Materials Science, Supramolecular Chemistry, or Polymer Science